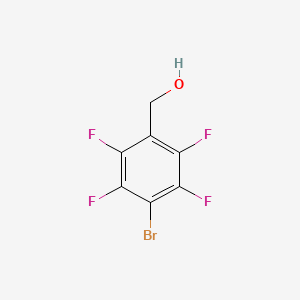

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol

Vue d'ensemble

Description

The compound "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" is a halogenated aromatic alcohol that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties of halogenated aromatic alcohols. For instance, the synthesis of enantiomerically pure diarylethanes starting from halogenated compounds is described, as well as the crystal structure of a related tetrafluorophenyl compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including resolution of enantiomers and crystallization. For example, the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is a 7-step procedure that starts from a halogenated methanone and involves resolution by crystallization of esters . Similarly, the synthesis of 4-methyl-2,3,5,6-tetrafluorobenzenemethanol is a two-step process involving chlorination and hydrogenolysis, with high overall yield . These methods suggest that the synthesis of "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" could also involve halogenation and functional group transformations with potential for high yields.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction, which provides unambiguous determination of absolute configurations . The crystal structure of 1-(4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide reveals interactions such as anion–π and C–H∙∙∙Br–, which are important for understanding the molecular interactions in solid-state structures . These findings can be extrapolated to suggest that "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" may also form specific intermolecular interactions due to the presence of halogen atoms and the hydroxyl group.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol", but they do provide insights into the reactivity of similar compounds. For example, the presence of halogen atoms adjacent to the hydroxyl group could influence the reactivity of the compound, potentially making it a good candidate for further functionalization or as a building block in organic synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" are not directly reported, the properties of structurally similar compounds can be informative. For instance, the presence of multiple fluorine atoms is likely to affect the compound's polarity, boiling point, and chemical stability . The crystallization behavior and solid-state structure of related compounds also suggest that "(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol" may have unique properties in the solid state, such as the formation of specific crystal packing motifs influenced by hydrogen bonding and halogen interactions .

Applications De Recherche Scientifique

Crystal Structure and Computational Analysis

- The compound (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol has been utilized in studies related to crystal structure and theoretical calculations. For instance, a related compound, 1-(4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide, crystallized from methanol, demonstrated interesting anion-π and C-H⋯Br- interactions. These interactions were investigated using Density Functional Theory (DFT) calculations, providing insights into the molecular interactions and structural properties of such compounds (Saunders & Thomas, 2017).

Synthesis and Organic Chemistry

- The compound has significant relevance in the field of organic synthesis. For example, research on the bromination of certain ketones in methanol revealed methodologies for introducing bromine atoms into specific positions on aromatic compounds, which is crucial for synthesizing various organic molecules (Shirinian et al., 2012).

- Another study focused on the total synthesis of a biologically active natural product starting from a compound similar to (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol. This research highlights the compound's potential as a building block in the synthesis of complex natural products and bioactive molecules (Akbaba et al., 2010).

Photophysical Properties

- The compound and its derivatives have been studied for their photophysical properties. For instance, related fluorophenyl benzoxazoles show unique absorption and emission characteristics in different solvents like methanol, which is important for applications in fluorescence and materials science (Tanaka & Komiya, 2002).

Crystallographic Studies

- Crystallographic studies involving compounds like (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol have provided insights into molecular interactions such as hydrogen bonding and halogen bonding. These studies are essential for understanding the molecular architecture and designing new materials with specific properties (Althagbi et al., 2018).

Bromination Techniques

- The compound plays a role in the development of bromination techniques. Research on the bromination of specific compounds in methanol has led to the discovery of efficient methods for introducing bromine into molecules, a key step in many synthetic pathways (Brooke & Mawson, 1990).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propriétés

IUPAC Name |

(4-bromo-2,3,5,6-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKYTKGBSRIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)Br)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546336 | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |

CAS RN |

75865-45-1 | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

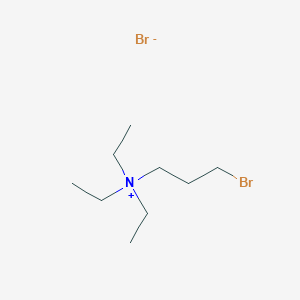

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)